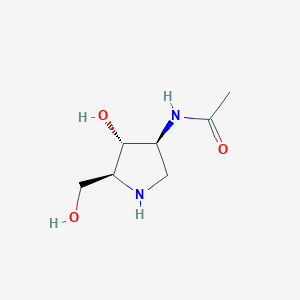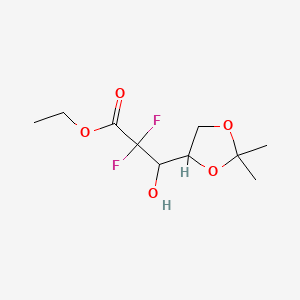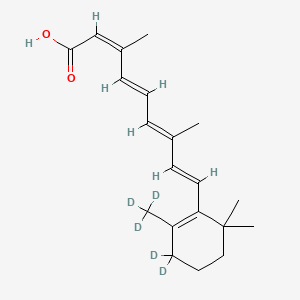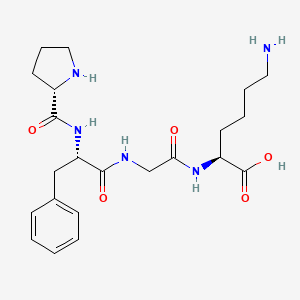
1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose
カタログ番号:
B1146252
CAS番号:
1638766-68-3
分子量:
510.53
InChIキー:
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose is an oligosaccharide with a complex carbohydrate structure . It’s used as an adenosine receptor antagonist in the preparation of locked nucleosides .
Synthesis Analysis
The synthesis of this compound involves the methylation of the sugar at position 1 and position 2 on the ribose sugar . An efficient biocatalytic methodology has been devised for the convergent synthesis of LNA monomers via selective enzymatic monoacetylation of diastereotopic hydroxymethyl functions .Molecular Structure Analysis
The molecular formula of this compound is C19H26O12S2 and it has a molecular weight of 510.53 . The IUPAC name is [(2S,3R,4S)-2-acetyloxy-5,5-bis(methylsulfonyloxymethyl)-4-phenylmethoxyoxolan-3-yl] acetate .Chemical Reactions Analysis
The compound is involved in the preparation of locked nucleosides . The reaction involves lipase mediated diastereoselective protection of one of the hydroxymethyl groups in the crucial intermediate .Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 525.9±50.0 °C at 760 mmHg, and a flash point of 224.7±30.2 °C . It also has a molar refractivity of 118.3±0.4 cm3 and a polar surface area of 80 Å2 .作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose involves the protection of ribofuranose, followed by the introduction of benzyl and mesylmethyl groups at specific positions. The final step involves the removal of the protecting groups to obtain the target compound.", "Starting Materials": [ "D-ribose", "Acetic anhydride", "Benzyl chloride", "Methyl mesylate", "Pyridine", "Methanol", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of ribofuranose - D-ribose is reacted with acetic anhydride in the presence of pyridine to form 1,2,3,5-tetra-O-acetyl-D-ribofuranose.", "Step 2: Introduction of benzyl group - 1,2,3,5-tetra-O-acetyl-D-ribofuranose is reacted with benzyl chloride in the presence of sodium bicarbonate to form 1,2,3,5-tetra-O-acetyl-4-O-benzyl-D-ribofuranose.", "Step 3: Introduction of mesylmethyl group - 1,2,3,5-tetra-O-acetyl-4-O-benzyl-D-ribofuranose is reacted with methyl mesylate in the presence of sodium bicarbonate to form 1,2,3,5-tetra-O-acetyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose.", "Step 4: Removal of acetyl groups - 1,2,3,5-tetra-O-acetyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose is treated with methanol and sodium bicarbonate to remove the acetyl groups and obtain 1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose.", "Step 5: Removal of protecting groups - 1,2-Di-O-acetyl-3-O-benzyl-4-C-mesylmethyl-5-O-mesyl-D-ribofuranose is treated with sodium methoxide in methanol to remove the benzyl and mesylmethyl protecting groups and obtain the target compound." ] } | |
CAS番号 |
1638766-68-3 |
分子式 |
C₁₉H₂₆O₁₂S₂ |
分子量 |
510.53 |
同義語 |
1,2-Di-O-acetyl-3-O-benzyl-4-C-methanesulfonoxymethyl-5-O-methanesulfonyl-D-ribofuranose; 1,2-Diacetate-4-C-[[(methylsulfonyl)oxy]methyl]-3-O-(phenylmethyl)-_x000B_D-erythro-pentofuranose 5-Methanesulfonate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Maltodextrin
Cat. No.: B1146171
CAS No.: 9050-36-6
Pro-Calcitriol PTAD Adduct
Cat. No.: B1146172
CAS No.: 137342-95-1
Adenosine-5',5''-d2
Cat. No.: B1146175
CAS No.: 82741-17-1
(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-t...
Cat. No.: B1146176
CAS No.: 149653-99-6


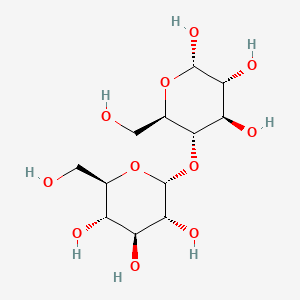
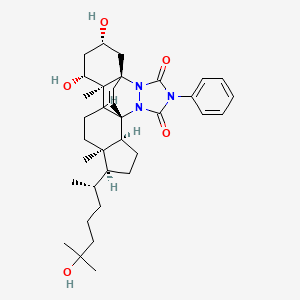
![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)

